
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 58958 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in research and development, particularly in the areas of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of NSC 58958 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of NSC 58958.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 58958 may involve continuous flow processes and large-scale reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
NSC 58958 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of NSC 58958.
Substitution: NSC 58958 can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC 58958 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: NSC 58958 is employed in studies related to cellular processes and molecular biology.
Medicine: This compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: NSC 58958 is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of NSC 58958 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or biochemical studies.
Comparaison Avec Des Composés Similaires
NSC 58958 can be compared with other similar compounds to highlight its uniqueness:
NSC 12345: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
NSC 67890: Another related compound with variations in its side chains, affecting its reactivity and biological activity.
Propriétés
Numéro CAS |
6944-60-1 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
N-[(2-hydroxyphenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H15NO2/c20-17-11-4-2-7-14(17)12-19-18(21)16-10-5-8-13-6-1-3-9-15(13)16/h1-11,20H,12H2,(H,19,21) |
Clé InChI |
VIGCYGYGZLIQKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


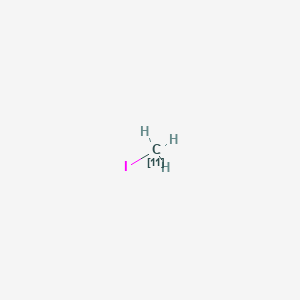



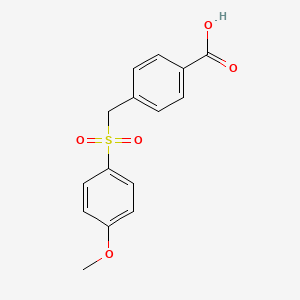
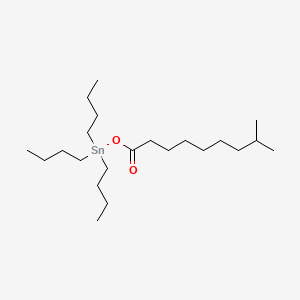
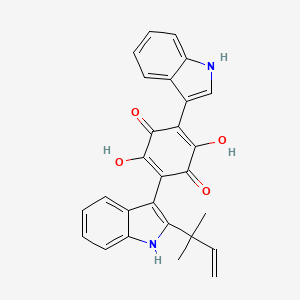

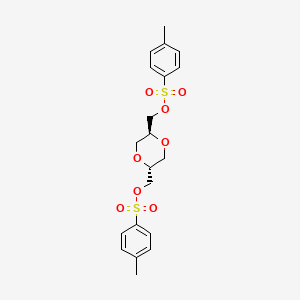
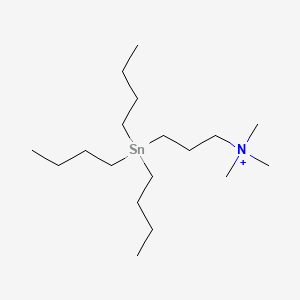
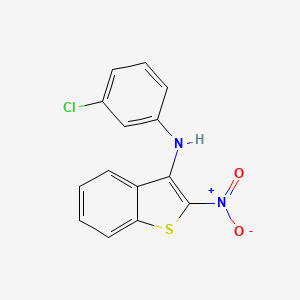

![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

